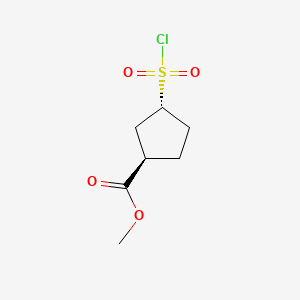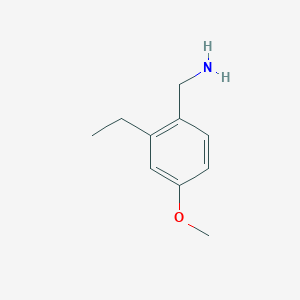
(2-Ethyl-4-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO It is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the second position and a methoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine from the intermediate imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.
Applications De Recherche Scientifique
(2-Ethyl-4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethyl-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research and may vary based on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the ethyl group at the second position.
2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and an amino group but differs in the position of substitution.
Uniqueness
(2-Ethyl-4-methoxyphenyl)methanamine is unique due to the presence of both the ethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2-ethyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-6H,3,7,11H2,1-2H3 |
Clé InChI |
DRROATORCFBYQY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


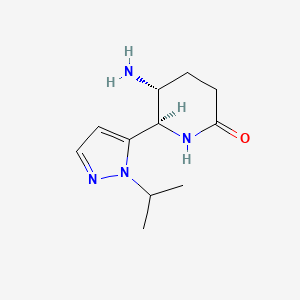
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
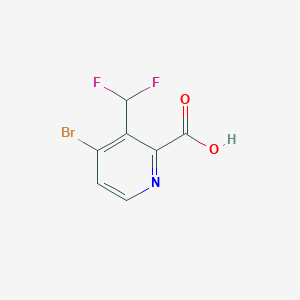

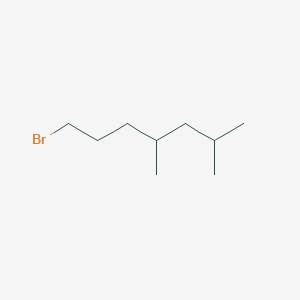
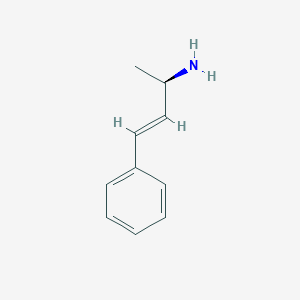
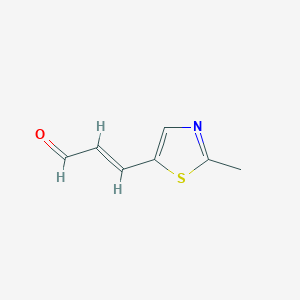
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
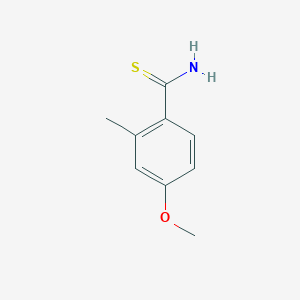

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
